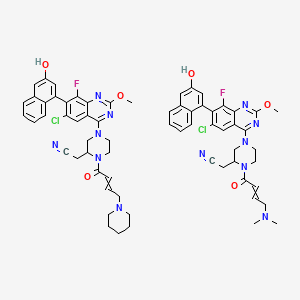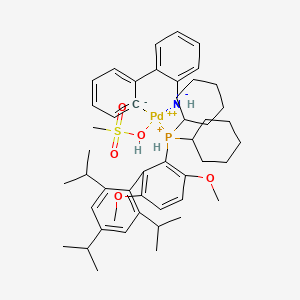
BrettPhosPdG3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BrettPhosPdG3 is synthesized through a series of reactions involving the ligand BrettPhos and palladium(II) methanesulfonate. The synthesis typically involves the following steps:
Ligand Preparation: The ligand BrettPhos is synthesized by reacting 2-dicyclohexylphosphino-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl with 2′-amino-1,1′-biphenyl.
Complex Formation: The ligand is then reacted with palladium(II) methanesulfonate to form the this compound complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
BrettPhosPdG3 primarily undergoes cross-coupling reactions, specifically Buchwald-Hartwig cross-coupling reactions. These reactions involve the formation of carbon-nitrogen bonds, which are essential in the synthesis of various organic compounds .
Common Reagents and Conditions
Reagents: Monosubstituted ureas, 1,2-dihaloaromatic systems, cinnamyl, crotyl, and allyl compounds.
Major Products
The major products formed from these reactions include benzimidazolones, [Pd(cinnamyl)(BrettPhos)]OTf, [Pd(crotyl)(BrettPhos)]OTf, and [Pd(allyl)(BrettPhos)]OTf .
Wissenschaftliche Forschungsanwendungen
BrettPhosPdG3 has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: This compound is instrumental in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Wirkmechanismus
BrettPhosPdG3 functions as a precatalyst in Buchwald-Hartwig cross-coupling reactions. Upon activation, it forms a palladium-amido complex, which then undergoes reductive elimination to yield the active LPd(0) species, a methanesulfonate salt, and carbazole . This active species facilitates the formation of carbon-nitrogen bonds by coupling aryl halides with amines .
Vergleich Mit ähnlichen Verbindungen
BrettPhosPdG3 is part of a family of Buchwald precatalysts, including:
- XPhosPdG3
- RuPhosPdG3
- tButhis compound
- SPhosPdG3
- XantPhosPdG3
Uniqueness
This compound is unique due to its ability to accommodate very bulky ligands, its high stability, and its efficiency in forming active catalytic species with lower catalyst loadings and shorter reaction times .
Eigenschaften
Molekularformel |
C48H67NO5PPdS+ |
|---|---|
Molekulargewicht |
907.5 g/mol |
IUPAC-Name |
dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |
InChI |
InChI=1S/C35H53O2P.C12H9N.CH4O3S.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h19-25,27-28H,9-18H2,1-8H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI-Schlüssel |
ASZHREKEHVNFFW-UHFFFAOYSA-O |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2[PH+](C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


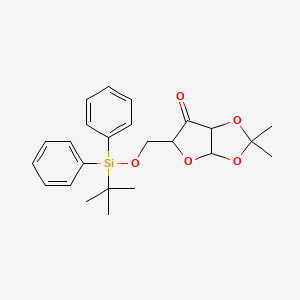
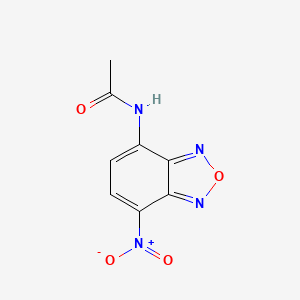
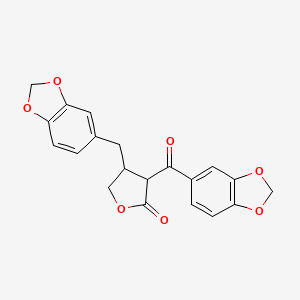

![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13386732.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13386744.png)
![1-(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-ylmethyl)-4-methylsulfanylmethyl-pyrrolidin-3-ol](/img/structure/B13386760.png)
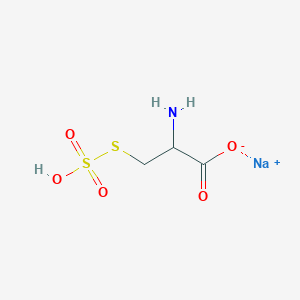
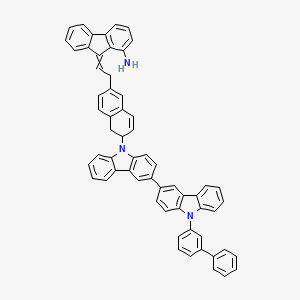
![4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid](/img/structure/B13386765.png)
![(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13386774.png)
![12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole](/img/structure/B13386778.png)
![17-Hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione](/img/structure/B13386780.png)
